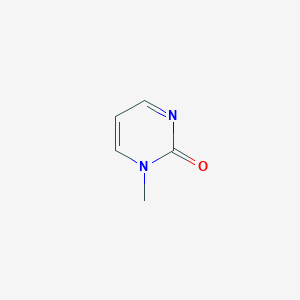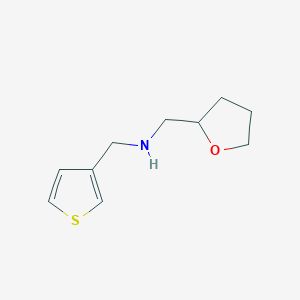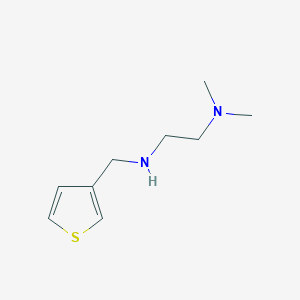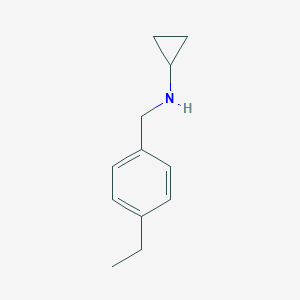
1-Methylpyrimidin-2(1H)-on
Übersicht
Beschreibung
“1-Methylpyrimidin-2(1H)-one” is a chemical compound with a pyrimidine moiety . Pyrimidine derivatives are known for their diverse biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been well studied in the past decade . The synthesis process often involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Molecular Structure Analysis
The molecular structure of “1-Methylpyrimidin-2(1H)-one” can be analyzed using various computational methods. For instance, the B3LYP/cc-pVDZ basis set can be used to optimize the results . The NBO analysis can confirm the highest stabilization energy, and wavefunction studies can confirm the localization and delocalization of electrons .
Chemical Reactions Analysis
Pyrimidine derivatives, including “1-Methylpyrimidin-2(1H)-one”, can participate in various chemical reactions. These reactions often involve disrupting tubulin polymerization, promoting microtubule fragmentation, and inhibiting cell migration .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Methylpyrimidin-2(1H)-one” can be determined using various computational methods. For instance, the thermodynamical properties and electron density can be calculated with the help of software like Gaussian-16w .
Wissenschaftliche Forschungsanwendungen
Therapeutika gegen Fibrose
1-Methylpyrimidin-2(1H)-on: Derivate haben vielversprechende Ergebnisse im Bereich der Antifibrose gezeigt. Forscher haben neue Pyrimidinderivate synthetisiert, die signifikante antifibrotische Aktivitäten aufweisen. Diese Verbindungen, wie beispielsweise Ethyl-6-(5-(p-Tolylcarbamoyl)pyrimidin-2-yl)nicotinat und Ethyl-6-(5-((3,4-Difluorphenyl)carbamoyl)pyrimidin-2-yl)nicotinat, haben bessere antifibrotische Aktivitäten gezeigt als bestehende Medikamente wie Pirfenidon und Bipy55′DC . Sie hemmen effektiv die Expression von Kollagen und reduzieren den Gehalt an Hydroxyprolin im Zellkulturmedium, was auf ihr Potenzial als neue antifibrotische Medikamente hindeutet .
Krebstherapie
Der Pyrimidinkern von This compound ist eine privilegierte Struktur in der medizinischen Chemie aufgrund seiner breiten Palette an pharmakologischen Aktivitäten. Pyrimidinderivate sind bekannt dafür, Antitumoreigenschaften zu besitzen. So wurden beispielsweise bestimmte Pyrimidinderivate als potente Inhibitoren des Fibroblastenwachstumsfaktorrezeptors (FGFR) entwickelt, der eine entscheidende Rolle bei verschiedenen Tumorarten spielt . Eine abnormale Aktivierung der FGFR-Signalwege kann die Entstehung, das Fortschreiten und die Resistenz gegen Therapien von Krebs fördern, was FGFR zu einem wichtigen Ziel für Krebstherapeutika macht .
Medizinische Chemie
In der medizinischen Chemie ist der Aufbau neuer Bibliotheken heterocyclischer Verbindungen mit potenziellen biologischen Aktivitäten unerlässlich. This compound dient als grundlegende Struktur für die Entwicklung neuer chemosynthetischer Strategien und die Arzneimittelentwicklung. Seine Derivate werden beim Design von privilegierten Strukturen eingesetzt, da sie vielfältige biologische und pharmazeutische Aktivitäten aufweisen, darunter antimikrobielle, antivirale und Antitumorwirkungen .
Synthese von chiralen Verbindungen
Die Pyrimidin-Einheit ist auch bei der Synthese von chiralen Verbindungen von Bedeutung. Synthetische Ansätze und Funktionalisierungen von Imidazo[1,2-a]pyrimidinen wurden beispielsweise umfassend untersucht. Diese Methoden umfassen Mehrkomponentenreaktionen, Kondensationsreaktionen, intramolekulare Cyclisierungen und Tandemreaktionen, die für den Aufbau dieses privilegierten Gerüsts zur weiteren Verwendung in der Arzneimittelentwicklung unerlässlich sind .
Breites Wirkungsspektrum
Pyrimidinderivate, einschließlich derer, die auf This compound basieren, haben ein breites Wirkungsspektrum. Sie sind aufstrebende Gerüste in der medizinischen Chemie mit Aktivitäten wie Antitumor, antibakteriell, ZNS-depressiv, Antikonvulsivum und Antipyretikum . Diese Vielseitigkeit macht sie wertvoll für die Entwicklung einer Vielzahl von therapeutischen Wirkstoffen.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that pyrimidine derivatives have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . FGFRs play an essential role in various types of tumors .
Mode of Action
Fgfr inhibitors generally work by binding to fibroblast growth factors, causing the receptor to undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling .
Biochemical Pathways
Upon activation, FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activated FGFR signaling pathway can facilitate cancer initiation, progression, and resistance to cancer therapy .
Result of Action
In the context of cancer therapy, FGFR inhibitors can inhibit tumor cell proliferation and induce apoptosis . They can also significantly inhibit the migration and invasion of tumor cells .
Eigenschaften
IUPAC Name |
1-methylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-7-4-2-3-6-5(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKMCBPMBNUKSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190827 | |
| Record name | 2(1H)-Pyrimidinone, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3739-81-9 | |
| Record name | 2(1H)-Pyrimidinone, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3739-81-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Pyrimidinone, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-2-pyrimidone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNC2W7R47V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine](/img/structure/B183638.png)

![2-[(3-Thienylmethyl)amino]-1-butanol](/img/structure/B183642.png)
![2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol](/img/structure/B183645.png)
![N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183646.png)

![2-[(2-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183650.png)

![2-[(3-methylthiophen-2-yl)methylamino]benzoic Acid](/img/structure/B183652.png)


